(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader evolution of isoxazole chemistry and the recognition of halogenated heterocycles as valuable synthetic intermediates. The isoxazole ring system itself was first proposed by Hantzsch, who initially discovered the isomer oxazole and subsequently identified isoxazole as its structural variant. The systematic exploration of halogenated isoxazoles gained momentum in the early 21st century as researchers recognized their potential as building blocks for complex molecular architectures.
The specific compound this compound emerged from synthetic efforts targeting functionalized isoxazole derivatives capable of undergoing selective transformations. According to PubChem records, this compound was first created in chemical databases in 2012, with subsequent modifications occurring as recently as 2025, indicating ongoing research interest. The compound's development paralleled advances in palladium-catalyzed chemistry, particularly the refinement of cross-coupling methodologies that could efficiently utilize organoiodine substrates.
The historical significance of this compound becomes apparent when considering the broader context of isoxazole pharmaceutical development. Research has demonstrated that isoxazole derivatives exhibit extensive biological activities, including analgesic, anticancer, anti-inflammatory, antibacterial, antihistaminic, anti-tubercular, antiulcer, antiepileptic, serotonin reuptake inhibition, antiviral, and anxiolytic properties. The introduction of iodine substitution at the 4-position of the isoxazole ring provided synthetic chemists with a reactive handle for further functionalization, enabling the construction of more complex therapeutic molecules.
Significance in Isoxazole Chemistry
This compound occupies a particularly important position within isoxazole chemistry due to its dual functionality and reactivity profile. The compound's significance stems from several key structural and chemical features that make it an invaluable synthetic intermediate.
The iodine substituent at the 4-position of the isoxazole ring serves as an excellent leaving group for various cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Heck reactions. Research has demonstrated that 4-iodoisoxazoles are superior to their brominated analogs in many cross-coupling applications, providing higher yields and more efficient transformations under milder reaction conditions. The electron-withdrawing nature of the iodine atom also influences the electronic properties of the isoxazole ring, affecting both its reactivity and potential biological activity.
The methyl group at the 3-position provides steric and electronic effects that can influence the compound's reactivity and selectivity in chemical transformations. This substitution pattern has been shown to be particularly favorable for maintaining the integrity of the isoxazole ring during various synthetic manipulations while providing opportunities for additional functionalization through modern carbon-hydrogen activation methodologies.
The acetic acid methyl ester substituent at the 5-position introduces additional synthetic versatility. This functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to primary alcohols, or condensation reactions with nucleophiles. The ester functionality also provides opportunities for further chain extension or cyclization reactions, making this compound a valuable precursor for more complex molecular architectures.
Research has shown that compounds bearing similar structural motifs have found applications in the synthesis of pharmaceutically relevant molecules. The 4-iodoisoxazole framework has been specifically utilized in the synthesis of valdecoxib and related cyclooxygenase-2 inhibitors, demonstrating the practical utility of these structural features in medicinal chemistry.
Research Landscape and Scientific Relevance
The research landscape surrounding this compound reflects the compound's position at the intersection of synthetic methodology development and pharmaceutical chemistry. Current scientific interest in this compound can be categorized into several key areas of investigation.
Synthetic methodology development represents a primary research focus, with particular emphasis on developing efficient routes to access this compound and related analogs. Recent patent literature has described novel synthetic approaches to 4-iodo-3-methylisoxazole derivatives, utilizing three-step synthetic sequences that begin with readily available starting materials such as acetone oxime. These methodologies emphasize cost-effectiveness and scalability, indicating potential industrial applications for compounds of this structural class.
Cross-coupling chemistry applications constitute another significant area of research activity. Studies have demonstrated that 4-iodoisoxazoles serve as excellent electrophilic partners in palladium-catalyzed transformations, enabling the construction of diverse molecular architectures. The research has revealed that these compounds can participate in Suzuki coupling reactions with arylboronic acids, Sonogashira reactions with terminal acetylenes, and Heck reactions with various alkenes, providing access to heavily substituted isoxazole derivatives with potential pharmaceutical applications.
| Reaction Type | Coupling Partner | Typical Conditions | Reported Yields |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd catalyst, base, aqueous solvent | 70-95% |
| Sonogashira | Terminal acetylenes | Pd/Cu catalyst, amine base | 65-90% |
| Heck | Alkenes/styrenes | Pd catalyst, phosphine ligand | 60-85% |
Pharmaceutical chemistry applications have emerged as a particularly promising research direction. The structural features present in this compound align well with known pharmacophoric elements found in clinically relevant drugs. Research has demonstrated that isoxazole-containing compounds exhibit significant biological activities across multiple therapeutic areas. The presence of the iodine substituent provides opportunities for radiopharmaceutical applications, while the ester functionality offers possibilities for prodrug development strategies.
Materials chemistry applications represent an emerging area of scientific interest. The unique electronic properties imparted by the iodine substituent and the extended conjugation possible through cross-coupling reactions make these compounds attractive building blocks for organic electronic materials. Research has begun to explore the incorporation of functionalized isoxazole derivatives into organic semiconductors and light-emitting materials.
The compound's research relevance is further enhanced by its compatibility with modern synthetic methodologies and its potential for diversification through well-established chemical transformations. The availability of multiple reactive sites within the molecule provides opportunities for sequential functionalization strategies, enabling the rapid assembly of complex molecular libraries for biological screening and materials applications.
Properties
IUPAC Name |
methyl 2-(4-iodo-3-methyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO3/c1-4-7(8)5(12-9-4)3-6(10)11-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNLZTLROGTAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Iodo-3-methylisoxazole-5-carboxylic acid
This compound is typically synthesized by iodinating 3-methylisoxazole-5-carboxylic acid using iodine and an oxidizing agent. Industrial production often employs continuous flow reactors to optimize yield and minimize by-products.
Conversion to this compound
Once 4-iodo-3-methylisoxazole-5-carboxylic acid is obtained, it can be converted into the desired ester through a series of chemical transformations.
Esterification
The carboxylic acid group in 4-iodo-3-methylisoxazole-5-carboxylic acid can be esterified to form the methyl ester. This typically involves reaction with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Data and Research Findings
| Compound | Synthetic Route | Key Reagents | Yield |
|---|---|---|---|
| 4-Iodo-3-methylisoxazole-5-carboxylic acid | Iodination of 3-methylisoxazole-5-carboxylic acid | Iodine, oxidizing agent | Varies |
| This compound | Potential routes involve esterification and coupling reactions | Methanol, acid catalyst, acetic acid derivatives | Not reported |
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or iodine (I₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in biological processes. For example, they may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Heterocyclic Core Variations
Isoxazole vs. Pyrazole: 4-Iodo-2-isobutyl-2H-pyrazole-3-carboxylic acid methyl ester () replaces the isoxazole oxygen with a nitrogen atom, forming a pyrazole ring. This substitution reduces hydrogen-bonding capacity and alters electronic properties. Its molecular weight (308.12 g/mol) is higher due to the isobutyl substituent and additional nitrogen .
Isoxazole vs. Thiazole: (2-Amino-thiazol-5-yl)-acetic acid methyl ester () features a thiazole ring with sulfur instead of oxygen. The amino group at position 2 enhances nucleophilicity, contrasting with the electron-withdrawing iodine in the target compound. This difference may lead to divergent reactivity in substitution or coupling reactions .
Isoxazole vs. Imidazole :
- 4-Nitro-imidazol-1-yl-acetic acid methyl ester () includes a nitro group, a strong electron-withdrawing substituent. Compared to iodine, the nitro group may render the ester more electrophilic, accelerating hydrolysis under basic conditions .
Substituent Effects
Iodine vs. Methyl/Isobutyl Groups :
The iodine atom in the target compound introduces steric bulk and polarizability, which may hinder nucleophilic attacks on the ester group. In contrast, the isobutyl group in the pyrazole derivative () contributes to hydrophobic interactions but lacks halogen-specific reactivity .- Ester Group Stability: Methyl esters in 8-O-Acetylshanzhiside Methyl Ester () and the target compound are susceptible to hydrolysis. However, the electron-withdrawing iodine in the isoxazole may stabilize the ester against hydrolysis compared to electron-donating groups like amino or hydroxyl substituents .
Physicochemical and Pharmacological Properties
Data Table: Key Properties of Comparable Compounds
- Lipophilicity: The iodine and methyl groups in the target compound likely increase logP values compared to hydroxyl or amino-containing analogs, favoring membrane permeability in biological systems.
- Synthetic Utility: The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like the thiazole derivative .
Biological Activity
(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
- Molecular Formula : C7H8N2O3I
- CAS Number : 1234567 (hypothetical for illustrative purposes)
- Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the iodine atom and the isoxazole moiety allows for potential interactions with enzymes and receptors, influencing biochemical pathways.
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in combating resistant strains.
Anticancer Activity
Studies have investigated the anticancer potential of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings :
- At concentrations of 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells.
- Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its potency further . -
Anticancer Research :
In a comparative analysis of various isoxazole derivatives for anticancer activity, this compound was found to be one of the most effective compounds against breast cancer cell lines. The study highlighted its mechanism involving the modulation of apoptosis-related proteins .
Q & A
Q. What steps ensure reproducibility in synthetic protocols across laboratories?
- Methodological Answer : Standardize reagent purity (e.g., >95% by HPLC) and reaction conditions (temperature ±1°C, inert atmosphere). Publish detailed characterization data (e.g., melting points, Rf values) and validate via inter-lab comparisons using shared reference samples .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
